molecular formula C24H36N2O4 B4935707 diethyl 4-(2-phenylethyl)-1,4'-bipiperidine-1',4-dicarboxylate

diethyl 4-(2-phenylethyl)-1,4'-bipiperidine-1',4-dicarboxylate

Cat. No. B4935707
M. Wt: 416.6 g/mol
InChI Key: MTQPTCHHGIDPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(2-phenylethyl)-1,4'-bipiperidine-1',4-dicarboxylate, commonly known as DPEP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

DPEP acts as a selective sigma-1 receptor agonist, which modulates the activity of various ion channels and neurotransmitter receptors in the central nervous system. It has been shown to increase the release of dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
DPEP has been shown to exhibit various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

DPEP has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for the sigma-1 receptor. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of DPEP, including its potential use as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Further studies are also needed to investigate its mechanism of action and potential side effects. Additionally, the development of novel analogs of DPEP may lead to the discovery of more potent and selective sigma-1 receptor agonists.

Synthesis Methods

The synthesis of DPEP involves the reaction of 1,4-bis(bromomethyl)benzene with N-phenylethylpiperidine-4-carboxamide in the presence of a palladium catalyst. The resulting product is then treated with diethyl oxalate to obtain the final compound, DPEP.

Scientific Research Applications

DPEP has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory formation, and cell survival.

properties

IUPAC Name

ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-4-(2-phenylethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O4/c1-3-29-22(27)24(13-10-20-8-6-5-7-9-20)14-18-25(19-15-24)21-11-16-26(17-12-21)23(28)30-4-2/h5-9,21H,3-4,10-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQPTCHHGIDPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2CCN(CC2)C(=O)OCC)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-(2-phenylethyl)-1,4'-bipiperidine-1',4-dicarboxylate

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